![molecular formula C20H34O3 B197986 Darutigenol CAS No. 5940-00-1](/img/structure/B197986.png)
Darutigenol
Overview
Description
Darutigenol is a natural active product derived from the Chinese herbal medicine . It has a molecular weight of 322.49 and its IUPAC name is (3alpha,5beta,9beta,10alpha,13alpha,15R)-pimar-8(14)-ene-3,15,16-triol . It has been found to have an antithrombotic effect, which may be related to the inhibition of platelet aggregation and adhesion .
Molecular Structure Analysis
This compound has a molecular formula of C20H34O3 . Its InChI code is 1S/C20H34O3/c1-18(2)15-6-5-13-11-19(3,17(23)12-21)9-7-14(13)20(15,4)10-8-16(18)22/h11,14-17,21-23H,5-10,12H2,1-4H3/t14-,15-,16-,17+,19+,20+/m1/s1 .
Physical And Chemical Properties Analysis
This compound is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored at -20°C for long-term preservation .
Scientific Research Applications
Analgesic Activity and Inflammatory Effects : Darutigenol is known for its analgesic activity and effects on inflammation. A high-performance liquid chromatography (HPLC) method was developed for its quantification in Herba Siegesbeckiae, aiding in quality control and specification upgrades of this medicinal plant (Tran Thi Van Anh et al., 2022).
Processing Technology of Siegesbeckia Herbs : Studies on the changes in this compound content in Siegesbeckia herbs during processing have been conducted. These studies help in understanding the chemical variations during the processing of these herbs (Fan-Yao Kong et al., 2014).
Antifertility Effects : Research has identified this compound in Siegesbeckia glabrescens Mak and noted its potential in terminating early pregnancy in experimental rats (X. Dong et al., 1989).
Rapid Detection Techniques : HPLC-UV methods using core–shell columns have been developed for the quick determination of this compound in Herba Siegesbeckiae. These methods offer efficient sample cleanup and rapid analysis, enhancing the study of diterpenoids in these herbs (Yong Zhang et al., 2018).
Inhibitory Effects on Breast Cancer Cell Migration : Some compounds related to this compound have shown inhibitory effects on the migration of breast cancer cells, indicating potential therapeutic applications (Jianbin Wang et al., 2017).
Mechanism of Action
Target of Action
Darutigenol (DL) is a natural active product derived from the Chinese herbal medicine Sigesbeckia glabrescens (Makino) Makino . It primarily targets the JAK-STAT3 pathway . This pathway plays a crucial role in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .
Mode of Action
This compound interacts with its targets by inhibiting the JAK-STAT3 pathway . This inhibition reduces inflammation and cartilage degradation . It also exerts an anti-inflammatory effect via the JAK1, 3/STAT3 and MAPK pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK-STAT3 pathway . By inhibiting this pathway, this compound reduces inflammation and cartilage degradation . The compound also affects the interleukin (IL)-6/JAK1,3/STAT3 axis and downregulates MMP2 and MMP9 .
Pharmacokinetics
It’s known that the therapeutic effect of this compound was constrained by its poor water solubility and low bioavailability .
Result of Action
This compound effectively attenuates inflammation, mitigates articular cartilage degradation, and bone erosion, and alleviates the inflammatory joints associated with rheumatoid arthritis (RA) . It also substantially downregulates the Janus kinase (JAK)1, JAK3, matrix metalloproteinase (MMP)2, MMP9, and phospho-signal transducer and activator of transcription (p-STAT)3 proteins in the joints .
Action Environment
The action environment of this compound is influenced by reactive oxygen species (ROS). To overcome the limitations of this compound’s water solubility and bioavailability, ROS-responsive prodrug nanoassemblies were employed, which could be passively transported to the joint inflammation site and decomposed in the inflammatory environment to release this compound .
Safety and Hazards
properties
IUPAC Name |
(1R)-1-[(2S,4aR,4bS,7R,8aS)-7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-18(2)15-6-5-13-11-19(3,17(23)12-21)9-7-14(13)20(15,4)10-8-16(18)22/h11,14-17,21-23H,5-10,12H2,1-4H3/t14-,15-,16-,17+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAZLDCEJHFJDT-KHKZNYETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3=CC(CCC3C2(CCC1O)C)(C)C(CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)[C@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5940-00-1 | |
Record name | Darutigenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005940001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DARUTIGENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTZ5NBR55T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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